molecular formula C12H10N2O4 B13706816 Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate

Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13706816
M. Wt: 246.22 g/mol
InChI Key: CLHIUTCKCSWGSQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a nitrophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the condensation of 3-nitrobenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The resulting intermediate is then esterified using methanol and a dehydrating agent like thionyl chloride or sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, often under basic conditions.

Major Products Formed:

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: Aminophenyl-pyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate largely depends on its interaction with biological targets. The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function. These interactions can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate stands out due to its unique combination of a nitrophenyl group and a pyrrole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

methyl 3-(3-nitrophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H10N2O4/c1-18-12(15)11-10(5-6-13-11)8-3-2-4-9(7-8)14(16)17/h2-7,13H,1H3

InChI Key

CLHIUTCKCSWGSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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